molecular formula C15H13BrN2O B1370941 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 1020253-11-5

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole

Cat. No.: B1370941
CAS No.: 1020253-11-5
M. Wt: 317.18 g/mol
InChI Key: YOZCHLFDJFGYEP-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and 5-bromo-1H-benzo[d]imidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).

    Coupling Reaction: The key step in the synthesis is the coupling reaction between 4-methoxybenzylamine and 5-bromo-1H-benzo[d]imidazole, which is facilitated by a palladium catalyst, such as palladium acetate (Pd(OAc)2), and a ligand, such as triphenylphosphine (PPh3).

    Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction Products: Compounds with reduced functional groups.

Scientific Research Applications

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-imidazole: A similar compound with a methyl group instead of a methoxybenzyl group.

    4-Bromo-1-methyl-1H-imidazole: Another similar compound with a different substitution pattern.

    5-Chloro-1-methyl-1H-imidazole: A compound with a chlorine atom instead of a bromine atom.

Uniqueness

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methoxybenzyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various chemical reactions and research applications.

Properties

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZCHLFDJFGYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650574
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-11-5
Record name 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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